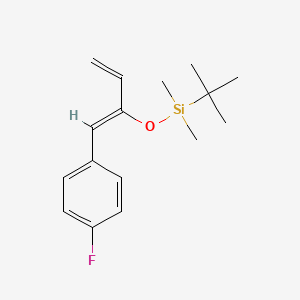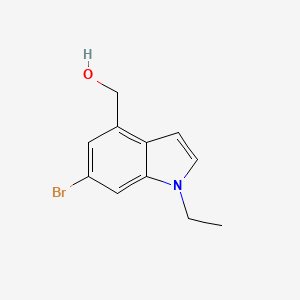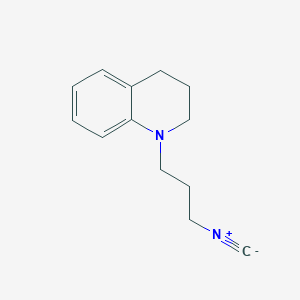
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an isocyanopropyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-isocyanopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Análisis De Reacciones Químicas
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The isocyanopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+1] cycloaddition with isocyanides, to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinolines, and substituted isocyanopropyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The isocyanopropyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical reactions. The tetrahydroquinoline ring can interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3-Isocyanopropyl)adamantane: This compound has a similar isocyanopropyl group but is attached to an adamantane ring instead of a tetrahydroquinoline ring. It is known for its use in the synthesis of bioactive molecules.
1-(3-Isocyanopropyl)piperazine: This compound features an isocyanopropyl group attached to a piperazine ring and is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
1-(3-Isocyanopropyl)benzene: This compound has an isocyanopropyl group attached to a benzene ring and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its tetrahydroquinoline ring, which imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-(3-isocyanopropyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H16N2/c1-14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8H,4-5,7,9-11H2 |
Clave InChI |
GDRFYZQKNZNLKV-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCN1CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


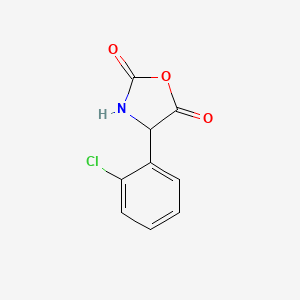


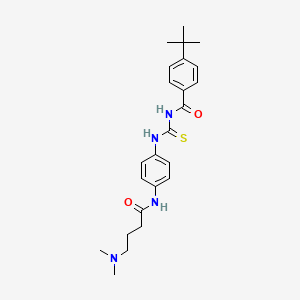
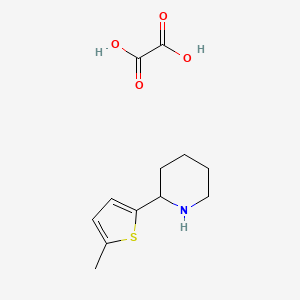
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
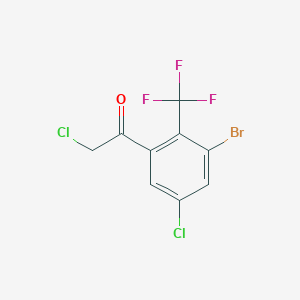
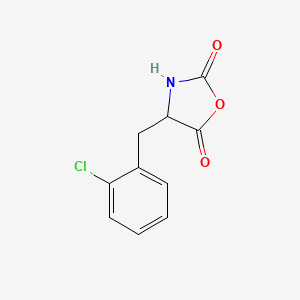

![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
